molecular formula C13H8N2O3 B13819440 5-Amino-2-nitrofluoren-9-one CAS No. 42523-37-5

5-Amino-2-nitrofluoren-9-one

Cat. No.: B13819440
CAS No.: 42523-37-5
M. Wt: 240.21 g/mol
InChI Key: NFEGOIWKDDYRMX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Nitro- and Amino-Fluorenones

The study of fluorenone and its derivatives has a rich history. The core fluorenone structure has been a subject of interest for many years, with research into its synthesis and properties dating back several decades. tandfonline.com The introduction of nitro and amino groups to this core represents a significant area of investigation, as these functional groups can dramatically alter the electronic and photophysical properties of the parent molecule.

Initially, research often focused on the synthesis of various substituted fluorenones to explore their fundamental chemical reactivity. tandfonline.com The nitration of fluorenone, for instance, has been a common method to introduce nitro groups at various positions on the aromatic rings. researchgate.netontosight.ai Similarly, methods for the synthesis of aminofluorenones have been developed, often involving the reduction of corresponding nitro compounds. chemicalbook.com

Over time, the focus of research has evolved from purely synthetic explorations to the investigation of the specific properties and potential applications of these functionalized fluorenones. The presence of both nitro and amino groups on the same fluorenone scaffold, as in 5-Amino-2-nitrofluoren-9-one, creates a "push-pull" electronic system. This arrangement is known to lead to interesting optical and electronic properties, making such compounds valuable targets for materials science and medicinal chemistry research. researchgate.net

Significance of the Fluorenone Core in Organic Synthesis and Functional Materials Science

The fluorenone core is a versatile building block in organic synthesis and a key component in the development of functional materials. nih.govresearchgate.net Its rigid, planar, and aromatic structure provides a robust scaffold for the construction of more complex molecules. The carbonyl group at the 9-position and the various positions on the fused benzene (B151609) rings offer multiple sites for chemical modification, allowing for the fine-tuning of the molecule's properties. researchgate.net

In organic synthesis, fluorenone derivatives are important intermediates for the preparation of a wide range of compounds, including pharmaceuticals and agrochemicals. ontosight.ai Various synthetic methodologies have been developed to construct the fluorenone core itself, including intramolecular cyclizations of biphenyl (B1667301) derivatives and oxidation of fluorenes. tandfonline.comnih.govacs.org

The significance of the fluorenone core extends prominently into materials science. nih.govrsc.org Its electron-accepting nature makes it a valuable component in materials designed for electronic applications. rsc.orgcymitquimica.com Fluorenone-based materials have been investigated for their use in:

Organic Light-Emitting Diodes (OLEDs) : Fluorenone derivatives can act as electron transport materials or emitters in OLED devices. nih.gov

Photovoltaics : The electron-accepting properties of the fluorenone core are beneficial for creating donor-acceptor systems used in organic solar cells. rsc.org

Sensors : The photophysical properties of fluorenone-based compounds can be sensitive to their environment, making them suitable for use in chemical sensors. researchgate.net

Photocatalysis : Covalent organic frameworks incorporating fluorenone have shown promise as dual-functional photocatalysts for solar fuel production. rsc.org

Positioning of this compound within Contemporary Organic Chemistry Paradigms

This compound sits (B43327) at the intersection of several key paradigms in contemporary organic chemistry. Its structure embodies the principles of functional group chemistry , where the interplay between the amino and nitro groups dictates its reactivity and properties. The synthesis of this molecule often involves strategic transformations of these functional groups, such as the nitration of an amino-fluorenone precursor or the reduction of a dinitro-fluorenone derivative.

Furthermore, the compound is a prime example of a donor-acceptor (D-A) system . The electron-donating amino group ("donor") and the electron-withdrawing nitro group ("acceptor") create an intramolecular charge transfer character. This is a central concept in the design of molecules with specific nonlinear optical properties, solvatochromism, and other interesting photophysical behaviors. Donor-acceptor fluorenone derivatives are actively being explored for their potential in advanced materials. rsc.org

The study of this compound also aligns with the growing emphasis on the development of functional organic materials . Research is increasingly focused on designing and synthesizing molecules with specific functions, and the unique electronic structure of this compound makes it a candidate for applications in optoelectronics and sensing.

Overview of Key Research Avenues and Methodological Frameworks

Current research involving this compound and related compounds generally follows several key avenues:

Synthetic Methodology Development : Chemists continue to explore new and more efficient ways to synthesize substituted fluorenones. This includes the development of novel catalytic systems and reaction pathways to achieve high yields and regioselectivity. tandfonline.comnih.gov

Photophysical and Electrochemical Characterization : A significant portion of research is dedicated to understanding the fundamental properties of these molecules. Techniques such as UV-Vis absorption and fluorescence spectroscopy, as well as cyclic voltammetry, are used to probe their electronic structure and redox behavior. rsc.orgqom.ac.ir

Computational Modeling : Density Functional Theory (DFT) and other computational methods are increasingly used to predict and understand the geometric and electronic properties of fluorenone derivatives. These theoretical studies complement experimental findings and can guide the design of new molecules with desired characteristics. qom.ac.ir

Materials Science Applications : A major driving force for research in this area is the potential to use these compounds in functional materials. This includes fabricating and testing devices such as OLEDs and solar cells to evaluate the performance of new fluorenone-based materials. nih.govrsc.org

Biological Activity Screening : Given the biological activity of some fluorenone derivatives, compounds like this compound may be screened for potential pharmaceutical applications, for instance, as anticancer agents. researchgate.netontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42523-37-5

Molecular Formula

C13H8N2O3

Molecular Weight

240.21 g/mol

IUPAC Name

5-amino-2-nitrofluoren-9-one

InChI

InChI=1S/C13H8N2O3/c14-11-3-1-2-9-12(11)8-5-4-7(15(17)18)6-10(8)13(9)16/h1-6H,14H2

InChI Key

NFEGOIWKDDYRMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=C1)N

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-Amino-2-nitrofluoren-9-one, and how can impurities be minimized during synthesis?

  • Methodological Answer : Use nitration and amination reactions under controlled conditions. For example, nitration of fluorenone derivatives requires precise temperature control (0–5°C) and stoichiometric HNO₃/H₂SO₄ mixtures to avoid over-nitration. Subsequent reduction of nitro groups (e.g., catalytic hydrogenation) should be monitored via HPLC to track intermediates . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) can reduce impurities like unreacted precursors or byproducts .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar). Avoid exposure to strong oxidizers (e.g., peroxides) and moisture, as nitro groups are sensitive to hydrolysis. Use local exhaust ventilation during handling to prevent inhalation of dust . Stability tests via TLC or NMR every 6 months are recommended to detect degradation .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR for functional group analysis. Compare spectral data with structurally similar compounds (e.g., 2-Amino-9-fluorenone, C₁₃H₉NO ).
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and >95% purity threshold. Reference standards from NIST or certified suppliers ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying pH conditions?

  • Methodological Answer : Conduct systematic pH-dependent stability studies (pH 2–12) using buffered solutions. Monitor degradation via UV-Vis spectroscopy and LC-MS to identify breakdown products. For example, nitro groups may undergo reduction to amines under acidic conditions, while amino groups may oxidize in basic media. Cross-validate findings with computational models (DFT) to predict reactive sites .

Q. What experimental design considerations are essential for studying this compound’s interactions with biological macromolecules?

  • Methodological Answer :

  • Binding assays : Use fluorescence quenching or surface plasmon resonance (SPR) to quantify interactions with DNA/proteins. Compare with structurally related carcinogens (e.g., N-acetylated fluorene derivatives ).
  • Control experiments : Include negative controls (e.g., unmodified DNA) and positive controls (e.g., ethidium bromide for DNA intercalation). Replicate experiments across multiple batches to account for compound variability .

Q. How do structural modifications (e.g., halogenation) alter the photophysical properties of this compound?

  • Methodological Answer : Synthesize derivatives (e.g., 4,7-difluoro analogs) and compare UV-Vis/fluorescence spectra. Use time-resolved spectroscopy to assess excited-state dynamics. For example, electron-withdrawing groups (e.g., –NO₂) redshift absorption maxima, while amino groups enhance fluorescence quantum yield .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of nitrofluorenone derivatives?

  • Methodological Answer : Review test conditions from conflicting studies. For example, cytotoxicity assays using different cell lines (e.g., HepG2 vs. HEK293) may yield variable results due to metabolic differences. Re-evaluate using standardized protocols (e.g., ISO 10993-5) and include positive controls (e.g., cisplatin for apoptosis). Cross-reference with toxicogenomics databases (e.g., RTECS ) to identify metabolic pathways .

Safety and Compliance

  • Carcinogenicity : Classify as GHS08 (suspected carcinogen) based on structural analogs (e.g., 9-fluorenone derivatives ).
  • Waste Disposal : Degrade nitro groups via Fenton reaction (Fe²⁺/H₂O₂) before incineration to prevent environmental contamination .

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